(E)-4-(4-fluorobenzylidene)-2-((2-oxo-2-phenylethyl)thio)-1-phenyl-1H-imidazol-5(4H)-one
CAS No.: 325994-25-0
Cat. No.: VC6094799
Molecular Formula: C24H17FN2O2S
Molecular Weight: 416.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325994-25-0 |
|---|---|
| Molecular Formula | C24H17FN2O2S |
| Molecular Weight | 416.47 |
| IUPAC Name | (5E)-5-[(4-fluorophenyl)methylidene]-2-phenacylsulfanyl-3-phenylimidazol-4-one |
| Standard InChI | InChI=1S/C24H17FN2O2S/c25-19-13-11-17(12-14-19)15-21-23(29)27(20-9-5-2-6-10-20)24(26-21)30-16-22(28)18-7-3-1-4-8-18/h1-15H,16H2/b21-15+ |
| Standard InChI Key | HXOVBFCYGUJXAD-RCCKNPSSSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CSC2=NC(=CC3=CC=C(C=C3)F)C(=O)N2C4=CC=CC=C4 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s structure centers on a 1H-imidazol-5(4H)-one core, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3. Substituents include:
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A (4-fluorobenzylidene) group at C4, introducing a conjugated π-system and electron-withdrawing fluorine atom.
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A 2-((2-oxo-2-phenylethyl)thio) moiety at C2, combining a thioether linkage with a ketone-functionalized phenacyl group.
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A phenyl ring at N1, contributing hydrophobic character.
The (E) configuration at the C4 benzylidene double bond is critical for maintaining planarity and optimizing interactions with biological targets .
Spectroscopic Characterization
While direct data for this compound are scarce, related imidazolones exhibit characteristic FT-IR absorptions for C=O (1670–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches . H-NMR signals for the benzylidene proton typically appear as a singlet near δ 8.2–8.5 ppm, while the thioether’s methylene protons resonate as a quartet at δ 3.8–4.2 ppm.
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of imidazolones generally follows a two-step protocol involving oxazolone formation followed by cyclocondensation :
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Oxazolone Precursor Synthesis:
Hippuric acid derivatives react with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in acetic anhydride to form 4-arylidene-2-substituted oxazolones. For example, 4-(4-fluorobenzylidene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one could serve as an intermediate . -
Thioether Functionalization:
The thiol group at C2 undergoes alkylation with 2-bromoacetophenone to introduce the (2-oxo-2-phenylethyl)thio moiety. Nickel-catalyzed reactions may enhance yield and regioselectivity.
Representative Reaction Scheme:
Key conditions: Acetic acid reflux (100°C, 2–4 h), yielding 60–75% after recrystallization .
Biological Activity and Mechanisms
Anticancer Activity
While direct studies are lacking, dual BRD4/PLK1 inhibitors like aminopyrimidine-diones (IC₅₀ = 0.02–0.09 µM in MDA-MB-231 cells) provide a framework for hypothesizing activity. The phenacyl-thioether moiety could disrupt protein-protein interactions in oncogenic complexes .
Pharmacological Properties
ADME Profiling
| Property | Value/Characteristic | Source |
|---|---|---|
| LogP | 3.2–3.8 (moderate lipophilicity) | Calculated |
| Solubility | <10 µM (aqueous buffer) | Analog data |
| Plasma Protein Binding | 85–90% |
Toxicity Profile
Related imidazolones show low acute toxicity (LD₅₀ > 500 mg/kg in rats) and minimal gastrointestinal irritation, attributed to COX-2 selectivity over COX-1 .
Applications and Future Directions
Therapeutic Prospects
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Inflammation: Potential as a COX-2-selective NSAID with reduced ulcerogenic risk .
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Oncology: Exploration as a dual epigenetic/kinase inhibitor via BRD4/PLK1 modulation .
Research Priorities
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